molecular formula C24H27N3O3 B2377442 methyl 4-(((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)carbamoyl)benzoate CAS No. 1206991-56-1

methyl 4-(((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)carbamoyl)benzoate

Cat. No.: B2377442
CAS No.: 1206991-56-1
M. Wt: 405.498
InChI Key: HGKXROZYTJDKBD-UHFFFAOYSA-N
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Description

Methyl 4-(((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)carbamoyl)benzoate is a complex organic compound featuring a benzoimidazole moiety, a cyclohexyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)carbamoyl)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoimidazole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester, where nucleophiles like amines or alcohols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of benzoimidazole N-oxide derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of amides or esters depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, derivatives of this compound have shown potential as enzyme inhibitors, particularly targeting enzymes involved in cancer and infectious diseases.

Medicine

In medicinal chemistry, this compound is being investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

Industry

Industrially, the compound can be used in the development of new materials with specific electronic or optical properties, making it valuable in the field of material science.

Mechanism of Action

The mechanism by which methyl 4-(((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)carbamoyl)benzoate exerts its effects involves binding to specific molecular targets such as enzymes or DNA. The benzoimidazole moiety is known to intercalate with DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(1H-imidazol-1-yl)benzoate: Similar in structure but lacks the cyclohexyl group, making it less bulky and potentially less effective in certain applications.

    Methyl 4-(1H-benzimidazol-2-yl)benzoate: Similar but without the methyl group on the benzoimidazole, which can affect its binding affinity and reactivity.

Uniqueness

Methyl 4-(((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)carbamoyl)benzoate is unique due to its combination of a bulky cyclohexyl group and a benzoimidazole moiety, which enhances its binding interactions and stability in biological systems.

Properties

IUPAC Name

methyl 4-[[4-(1-methylbenzimidazol-2-yl)cyclohexyl]methylcarbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-27-21-6-4-3-5-20(21)26-22(27)17-9-7-16(8-10-17)15-25-23(28)18-11-13-19(14-12-18)24(29)30-2/h3-6,11-14,16-17H,7-10,15H2,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKXROZYTJDKBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3CCC(CC3)CNC(=O)C4=CC=C(C=C4)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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